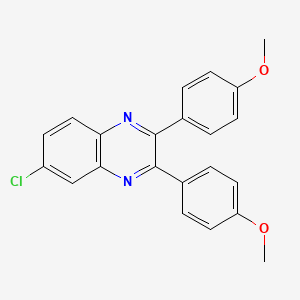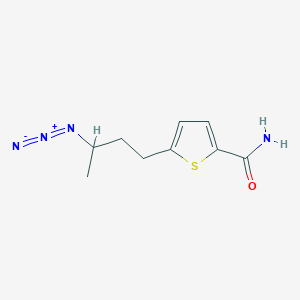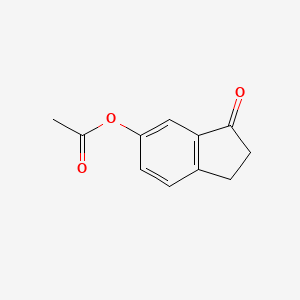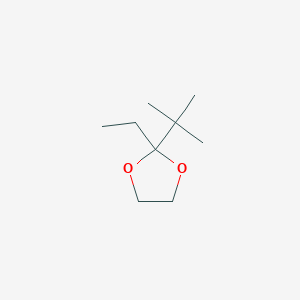
2-Tert-butyl-2-ethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-2-ethyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-Tert-butyl-2-ethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use similar catalysts and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of molecular sieves or orthoesters can help in the effective removal of water, which is crucial for the acetalization reaction .
化学反応の分析
Types of Reactions
2-Tert-butyl-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation using nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
科学的研究の応用
2-Tert-butyl-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-tert-butyl-2-ethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the cyclic nature of the dioxolane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound it interacts with.
類似化合物との比較
Similar Compounds
- 2-Tert-butyl-2-methyl-1,3-dioxolane
- 2-Tert-butyl-2-phenyl-1,3-dioxolane
- 2-Tert-butyl-4-methyl-1,3-dioxolane
Uniqueness
2-Tert-butyl-2-ethyl-1,3-dioxolane is unique due to the presence of both tert-butyl and ethyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications where other dioxolanes may not be as effective.
特性
CAS番号 |
1005-75-0 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
2-tert-butyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-5-9(8(2,3)4)10-6-7-11-9/h5-7H2,1-4H3 |
InChIキー |
QTGYBZPTCBYAOO-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCO1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


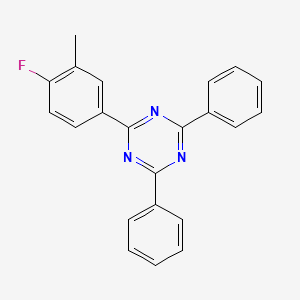
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
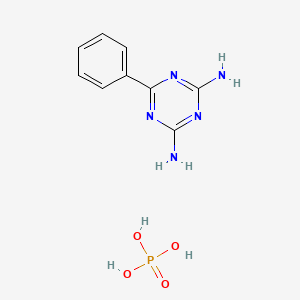

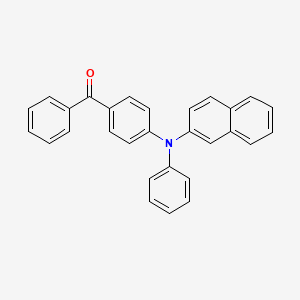

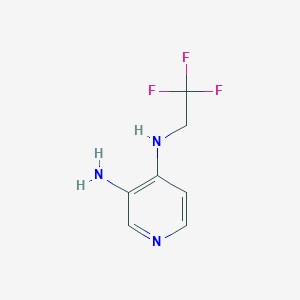
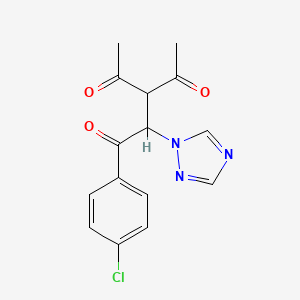
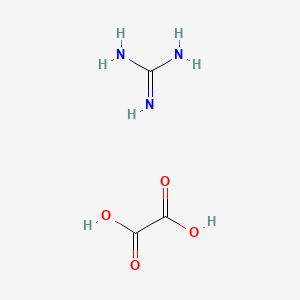
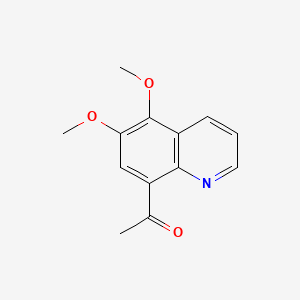
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
